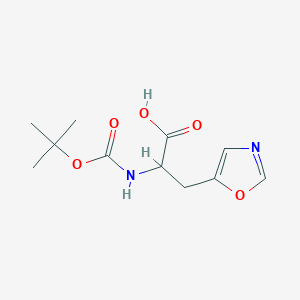

N-(tert-butoxycarbonyl)-3(5-oxazolyl)-DL-alanine

Description

N-(tert-Butoxycarbonyl)-3(5-oxazolyl)-DL-alanine is a protected alanine derivative featuring a tert-butoxycarbonyl (Boc) group and a 3(5-oxazolyl) substituent. The Boc group serves as a temporary protective moiety for amines during peptide synthesis, enabling selective deprotection under acidic conditions (e.g., trifluoroacetic acid) . This molecule is utilized in stereoselective aminoacylation studies and as a precursor in medicinal chemistry for designing peptide-based therapeutics .

Properties

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1,3-oxazol-5-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O5/c1-11(2,3)18-10(16)13-8(9(14)15)4-7-5-12-6-17-7/h5-6,8H,4H2,1-3H3,(H,13,16)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRMNIBRMACJMFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CN=CO1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

254438-84-1 | |

| Record name | 2-{[(tert-butoxy)carbonyl]amino}-3-(1,3-oxazol-5-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-butoxycarbonyl)-3(5-oxazolyl)-DL-alanine typically involves the following steps:

Protection of the Amino Group: The amino group of alanine is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

Formation of the Oxazole Ring: The oxazole ring can be introduced through a cyclization reaction involving appropriate precursors, such as an α-hydroxy ketone and an amide.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography might be employed.

Chemical Reactions Analysis

Types of Reactions

N-(tert-butoxycarbonyl)-3(5-oxazolyl)-DL-alanine can undergo various chemical reactions, including:

Deprotection: Removal of the Boc protecting group using acidic conditions (e.g., trifluoroacetic acid).

Substitution: Reactions involving the oxazole ring, such as nucleophilic substitution.

Oxidation and Reduction: Potential oxidation or reduction reactions depending on the functional groups present.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid, hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols.

Oxidation: Oxidizing agents like hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, deprotection would yield the free amine form of the compound.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological molecules.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(tert-butoxycarbonyl)-3(5-oxazolyl)-DL-alanine would depend on its specific interactions with molecular targets. The Boc group can be removed to reveal the active amine, which can then interact with enzymes or receptors. The oxazole ring might also play a role in binding to specific sites on proteins or other biomolecules.

Comparison with Similar Compounds

Structural and Functional Variations

The table below summarizes key structural analogs and their distinguishing features:

Key Differences and Implications

Protecting Groups :

- Boc vs. Cbz/Ethoxycarbonyl : Boc deprotection requires acidic conditions, whereas Cbz requires catalytic hydrogenation, and ethoxycarbonyl is removed under milder basic conditions. Boc offers steric bulk, improving solubility in organic solvents compared to smaller groups like ethoxycarbonyl .

- Methyl Ester (Benalaxyl) : Unlike carbamates, ester groups increase lipophilicity, making Benalaxyl suitable for agricultural applications as a systemic fungicide .

Substituent Effects :

- Oxazole vs. Triazole/Isoxazole : Oxazole’s electron-rich aromatic system differs from triazole’s hydrogen-bonding capability and isoxazole’s mixed oxygen-nitrogen reactivity. These differences influence binding affinity in biological targets (e.g., enzymes or receptors) .

- Aromatic vs. Aliphatic Substituents : Benalaxyl’s dimethylphenyl and phenylacetyl groups enhance membrane permeability, while the oxazolyl group in the target compound may favor specific molecular interactions in peptide engineering .

Synthetic Pathways: The target compound is synthesized via oxazole ring formation, while triazole analogs involve nucleophilic substitution of tosyl groups with 1,2,4-triazole under basic conditions . Isoxazole derivatives, such as CAS 188016-51-5, incorporate cyanophenyl groups via cyclization reactions, highlighting divergent synthetic strategies .

Biological Activity

N-(tert-butoxycarbonyl)-3(5-oxazolyl)-DL-alanine is a synthetic amino acid derivative characterized by its unique structural features, including a tert-butoxycarbonyl (Boc) protecting group and an oxazole ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.

Chemical Structure and Synthesis

This compound is synthesized through several steps involving the protection of the amino group and the formation of the oxazole ring. The synthesis typically includes:

- Protection of the Amino Group : The amino group of alanine is protected using tert-butoxycarbonyl chloride in the presence of a base like triethylamine.

- Formation of the Oxazole Ring : This involves cyclization reactions with appropriate precursors, such as α-hydroxy ketones and amides.

The biological activity of this compound is primarily attributed to its interactions with various biological molecules. The removal of the Boc group reveals an active amine that can engage with enzymes or receptors. The oxazole ring may enhance binding affinity to specific protein sites, potentially influencing enzyme activity or receptor interactions .

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives of alanine have shown effectiveness against Gram-negative bacteria, suggesting that this compound may also possess similar activity .

Analgesic Potential

Studies have explored the analgesic effects of amino acid derivatives, which may include this compound. The compound's ability to interact with pain receptors could position it as a candidate for pain management therapies .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(tert-butoxycarbonyl)-L-alanine | L-isomer without oxazole ring | General amino acid properties |

| 3(5-oxazolyl)-DL-alanine | DL-isomer without Boc protecting group | Potential antimicrobial effects |

| N-(tert-butoxycarbonyl)-3(5-thiazolyl)-DL-alanine | Contains thiazole instead of oxazole | Similar potential activities |

Case Studies and Research Findings

- Antimicrobial Studies : A study demonstrated that derivatives based on alanine showed promising antibacterial activity against various pathogens, suggesting that modifications like the addition of an oxazole ring could enhance efficacy .

- Analgesic Activity Evaluation : Research utilizing radioligand binding assays indicated that certain alanine derivatives could effectively modulate pain pathways, providing a basis for further investigation into this compound's analgesic properties .

Q & A

Q. What are the established synthetic routes for N-(tert-butoxycarbonyl)-3(5-oxazolyl)-DL-alanine?

The compound is synthesized via substitution reactions in oxazoline intermediates. A common approach involves reacting an oxazoline derivative (e.g., tosyl-protected oxazoline) with nucleophiles like 1,2,4-triazole under basic conditions (K₂CO₃, DMF, catalytic tetrabutylammonium bromide) at 120°C for 12 hours . Boc protection is introduced using reagents such as Di-tert-butyl dicarbonate (Boc₂O) in anhydrous dichloromethane (DCM) with catalytic DMAP. Yields exceeding 80% are achievable with optimized stoichiometry .

Q. How is the Boc group’s stability evaluated during synthesis?

Stability is assessed via HPLC or TLC under acidic (e.g., trifluoroacetic acid) and basic conditions. The Boc group remains intact in basic environments but cleaves rapidly in acidic media. For example, Boc-protected intermediates are stored at -20°C in inert solvents (e.g., DCM) to prevent premature deprotection .

Q. What spectroscopic methods are used to characterize this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm the oxazolyl moiety (δ 7.5–8.5 ppm for aromatic protons) and Boc group (δ 1.4 ppm for tert-butyl protons).

- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peaks matching theoretical values).

- HPLC : Purity assessment (>95% by reverse-phase C18 columns) .

Advanced Research Questions

Q. How can coupling efficiency be optimized when introducing the oxazolyl group to Boc-protected alanine?

Coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) with Et₃N in DMF enhance efficiency. A 1:1.2 molar ratio (substrate:coupling agent) at room temperature for 5 hours yields 88% product. Post-reaction purification via silica gel chromatography (40–80% EtOAc/hexane) ensures >97% purity .

Q. What factors contribute to yield variability in Boc-protected amino acid syntheses, and how are they resolved?

Discrepancies arise from:

- Nucleophile reactivity : Electron-withdrawing groups on aromatic rings reduce yields (e.g., 62% for 5-fluoro-DL-tryptophan vs. 96% for DL-tyrosine).

- Protection group lability : Prolonged exposure to moisture or heat degrades Boc groups. Mitigation involves strict anhydrous conditions and shorter reaction times (12–24 hours) .

Q. How is racemization controlled during DL-alanine derivative synthesis?

Racemization is minimized by:

Q. What strategies are used to resolve contradictions in Boc deprotection conditions across studies?

Conflicting reports on deprotection kinetics (e.g., TFA vs. HCl) are addressed via kinetic studies under controlled conditions. For example, 20% TFA in DCM at 0°C for 30 minutes achieves complete deprotection without side reactions, whereas HCl/dioxane requires longer durations (2–4 hours) .

Methodological Considerations

- Purification : Column chromatography (silica gel, EtOAc/hexane gradients) or recrystallization (e.g., from EtOAc/hexane) is standard .

- Analytical Validation : Multi-nuclear NMR and HRMS cross-validate structural integrity, while HPLC ensures batch-to-batch consistency .

- Reaction Monitoring : Real-time FTIR tracks Boc group stability, with characteristic carbonyl peaks (~1700 cm⁻¹) confirming retention .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.